Biochemical Potency: TDP1 Inhibitor-1 vs. TDP1 Inhibitor-2, TDP1 Inhibitor-3, and CD00509
TDP1 Inhibitor-1 demonstrates a biochemical IC₅₀ of 7 μM for TDP1 inhibition . In contrast, TDP1 Inhibitor-2 exhibits an IC₅₀ of 99 nM (70-fold more potent) , TDP1 Inhibitor-3 an IC₅₀ of 0.63 μM (11-fold more potent) , and CD00509 an IC₅₀ of 710 nM (10-fold more potent) . This places TDP1 Inhibitor-1 in a distinct micromolar potency range suitable for specific experimental contexts.
| Evidence Dimension | Inhibition of TDP1 enzymatic activity |
|---|---|
| Target Compound Data | IC₅₀ = 7 μM |
| Comparator Or Baseline | TDP1 Inhibitor-2 IC₅₀ = 99 nM; TDP1 Inhibitor-3 IC₅₀ = 0.63 μM; CD00509 IC₅₀ = 710 nM |
| Quantified Difference | Target compound is 70-fold less potent than TDP1 Inhibitor-2, 11-fold less potent than TDP1 Inhibitor-3, and 10-fold less potent than CD00509 |
| Conditions | Biochemical assay measuring TDP1-mediated cleavage of a phosphotyrosyl-DNA substrate (gel-based or fluorescence-based) |
Why This Matters
The distinct micromolar potency of TDP1 Inhibitor-1 allows for the study of TDP1 inhibition in contexts where high concentrations are required or where the narrow selectivity window of ultra-potent inhibitors is undesirable.
